Levetiracetam-d6

Stable Isotope Labeling Mass Spectrometry Analytical Chemistry

Unlabeled internal standards compromise LC-MS/MS quantification via ion suppression and endogenous interference. Levetiracetam-d6 delivers a definitive +6 Da mass shift-eliminating cross-talk inherent to d3 analogs and ensuring baseline resolution from the analyte's isotopic envelope. • Definitive +6 Da mass shift vs. +3 Da (d3) for unambiguous quantitation • Validated LLOQ of 0.50 μg/mL across the therapeutic range (12-46 μg/mL) • Non-hazardous; ships ambient for rapid global delivery

Molecular Formula C8H14N2O2
Molecular Weight 176.25 g/mol
CAS No. 1133229-29-4
Cat. No. B13443811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevetiracetam-d6
CAS1133229-29-4
Molecular FormulaC8H14N2O2
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N1CCCC1=O
InChIInChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D
InChIKeyHPHUVLMMVZITSG-QCIDAUEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levetiracetam-d6 (CAS 1133229-29-4): Deuterated Antiepileptic for Quantitative Bioanalysis


(αS)-α-(Ethyl-1,1,2,2,2-d5)-2-oxo-1-pyrrolidineacetamide-α-d (CAS 1133229-29-4), commonly referred to as Levetiracetam-d6, is a stable, isotopically labeled analog of the antiepileptic drug Levetiracetam. In this compound, six hydrogen atoms are replaced by deuterium, resulting in a nominal mass increase of 6 Da . This isotopic labeling does not alter the compound's biological activity, as it retains the same binding affinity for synaptic vesicle protein 2A (SV2A) , but it provides a distinct mass spectrometric signature that is essential for precise quantification in complex biological matrices .

Why Unlabeled Levetiracetam or Alternative Internal Standards Cannot Be Substituted for Levetiracetam-d6


Generic substitution of Levetiracetam-d6 with unlabeled Levetiracetam or other internal standards is not feasible for quantitative bioanalytical workflows. Unlabeled Levetiracetam is indistinguishable from the analyte in mass spectrometry, precluding its use as an internal standard and leading to inaccurate quantification due to ion suppression or enhancement effects [1]. Other deuterated analogs, such as Levetiracetam-d3, offer a smaller mass shift (+3 Da), which may be insufficient to resolve from the analyte's natural isotopic envelope, increasing the risk of cross-talk and compromising assay accuracy . Levetiracetam-d6 provides a definitive +6 Da mass shift, ensuring baseline chromatographic separation and enabling robust, matrix-independent quantification that is essential for regulatory-compliant bioanalysis .

Quantitative Evidence for Levetiracetam-d6 Differentiation


Isotopic Purity: ≥98% D Enrichment Ensures Analytical Accuracy

Levetiracetam-d6 exhibits a high isotopic purity of ≥98% D, as certified by multiple vendors . This level of enrichment is critical for minimizing the contribution of unlabeled species (M0) to the internal standard signal, which would otherwise lead to systematic underestimation of analyte concentrations. In contrast, lower-grade deuterated materials (e.g., <95% isotopic purity) can introduce significant bias, particularly in trace-level analyses .

Stable Isotope Labeling Mass Spectrometry Analytical Chemistry

Mass Shift: +6 Da Provides Superior Resolution from Analyte's Isotopic Envelope

Levetiracetam-d6 has a molecular weight of 176.25 g/mol, which is a +6 Da shift from unlabeled Levetiracetam (170.21 g/mol) . This shift is significantly larger than that of Levetiracetam-d3 (+3 Da). In LC-MS/MS, a +6 Da shift ensures that the internal standard's signal is well resolved from the natural isotopic abundance (M+1, M+2) of the analyte, minimizing cross-talk and enabling more precise peak integration .

LC-MS/MS Internal Standard Isotope Dilution

Validated Bioanalytical Performance: LLOQ of 0.50 μg/mL in Whole Blood

In a validated GC/MS method for the simultaneous determination of Levetiracetam and Lamotrigine in whole blood, Levetiracetam-d6 was used as the internal standard. The method achieved a lower limit of quantification (LLOQ) of 0.50 μg/mL and was linear from 0.50 to 50.0 μg/mL (R² ≥ 0.992). Accuracy and precision were within ±6.6% and <11.4% CV, respectively [1]. These performance metrics are directly attributable to the use of the deuterated internal standard, which corrects for matrix effects and extraction variability.

Bioanalysis GC/MS Therapeutic Drug Monitoring

Certified Reference Material: 1.0 mg/mL Solution Standard for Traceable Quantification

Levetiracetam-d6 is available as a certified reference material (CRM) at a concentration of 1.0 mg/mL in methanol, meeting ISO 17034 and ISO/IEC 17025 standards [1]. This CRM format provides a traceable, metrologically sound standard for preparing calibration curves and quality control samples. In contrast, unlabeled Levetiracetam is typically supplied as a neat solid, requiring in-house weighing and dissolution, which introduces additional sources of uncertainty.

Certified Reference Material Forensic Toxicology Clinical Chemistry

Critical Application Scenarios for Levetiracetam-d6 Based on Quantitative Differentiation


Clinical Therapeutic Drug Monitoring (TDM) of Levetiracetam

Levetiracetam-d6 is the gold-standard internal standard for LC-MS/MS and GC/MS methods used in clinical TDM of Levetiracetam. Its use enables the precise quantification of Levetiracetam in patient plasma or serum, which is essential for guiding dosage adjustments in epilepsy patients. The validated LLOQ of 0.50 μg/mL ensures coverage of the therapeutic range (typically 12-46 μg/mL), and the high isotopic purity minimizes interference from endogenous compounds [1]. This application directly stems from the compound's +6 Da mass shift and high isotopic purity, which together ensure accurate, reproducible results in a regulated clinical environment.

Forensic Toxicology Casework

In forensic laboratories, Levetiracetam-d6 is an indispensable internal standard for the confirmatory analysis of Levetiracetam in postmortem whole blood or urine specimens. The GC/MS method validated with Levetiracetam-d6 has been successfully applied to authentic forensic cases, demonstrating its robustness in a challenging matrix [1]. The availability of the compound as a certified reference material further supports the chain of custody and legal defensibility of analytical results.

Bioequivalence and Pharmacokinetic Studies

During the development of generic Levetiracetam formulations, Levetiracetam-d6 serves as the internal standard in bioanalytical methods used to establish bioequivalence between test and reference products. Its use corrects for variability in sample preparation and instrument response, thereby reducing the sample size required to demonstrate statistical equivalence. This application is directly supported by the compound's ability to provide linear quantification across a wide concentration range (0.50-50.0 μg/mL) with high accuracy and precision [1].

Metabolic Stability and Drug Interaction Studies

In preclinical and in vitro studies investigating the metabolism of Levetiracetam, Levetiracetam-d6 is used as an internal standard to accurately measure parent drug depletion or metabolite formation. While the deuteration itself does not significantly alter the drug's metabolic profile in this context, the isotopic label allows for differentiation from endogenous compounds and co-administered drugs, providing clean, interference-free chromatograms .

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